Potency Comparison: Vonafexor Exhibits Intermediate FXR EC50 Value Relative to Second-Generation Non-Bile Acid Agonists
In an HTRF-based FXR activation assay, vonafexor displays an EC50 of 37.4 nM, placing its potency between that of the more potent tropifexor (0.2 nM) and the less potent obeticholic acid (99 nM). This intermediate potency may be therapeutically relevant, as supra-potent FXR activation has been associated with exaggerated adverse effects, while weaker agonism may fail to achieve sufficient target engagement [1].
| Evidence Dimension | FXR activation potency (EC50) |
|---|---|
| Target Compound Data | 37.4 nM |
| Comparator Or Baseline | Tropifexor (0.2 nM); Cilofexor (43 nM); Obeticholic acid (99 nM) |
| Quantified Difference | Vonafexor is 187-fold less potent than tropifexor, 1.15-fold more potent than cilofexor, and 2.65-fold more potent than obeticholic acid |
| Conditions | HTRF FXR coactivator recruitment assay; recombinant human FXR ligand-binding domain |
Why This Matters
Intermediate potency may provide a favorable therapeutic window by balancing target engagement with reduced on-target adverse effects such as pruritus and lipid dysregulation, informing dose selection for preclinical and clinical studies.
- [1] Lee KJ, et al. Table 2: Summary of the FXR modulating compounds in clinical trials. Exp Mol Med. 2023;55:306-318. doi: 10.1038/s12276-023-00932-2. View Source
